4-Bromomethyl-2-chloro-6-methylpyridine
Overview
Description
The compound “4-(Bromomethyl)-2-chloro-6-methylpyridine” belongs to the class of organic compounds known as halopyridines . These are aromatic compounds containing a halogen atom linked to a pyridine ring .
Molecular Structure Analysis
The molecular structure of “4-(Bromomethyl)-2-chloro-6-methylpyridine” would likely consist of a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a bromomethyl group (-CH2Br), a chlorine atom, and a methyl group (-CH3) attached at the 4th, 2nd, and 6th positions respectively .Chemical Reactions Analysis
The compound “4-(Bromomethyl)-2-chloro-6-methylpyridine” could potentially undergo various chemical reactions. For instance, the bromomethyl group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(Bromomethyl)-2-chloro-6-methylpyridine” would depend on its molecular structure. For instance, it would likely be a solid at room temperature, given its aromatic nature .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of Schiff base compounds, including derivatives of pyridine, have been explored, revealing their potential as intermediates in organic synthesis and their antibacterial activities. For example, the synthesis of a compound by condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine demonstrates the versatility of pyridine derivatives in creating compounds with potential biological applications (Wang et al., 2008).
Photophysical Applications
- Derivatives of 2,2':6',2''-Terpyridine, including those functionalized with bromomethyl groups, have been studied for their spectroscopic and luminescence properties. These compounds are of interest in the development of photochemical molecular devices, biosensors, and as components in supramolecular chemistry (P. C. Dhar, 2014).
Coordination Chemistry
- Research on bis(terpyridyl) Ruthenium(II) complexes containing aza-oxa and polyaza macrocycles has been conducted. These complexes demonstrate potential as chemosensors for heavy metal ions, leveraging the luminescence properties of ruthenium complexes for the detection of metals like Hg2+ in environmental and biological samples (Miguel E. Padilla-Tosta et al., 2001).
Molecular Modification and Reactivity
- Investigations into the synthesis of thienopyridines from ortho-halogenated pyridine derivatives highlight the reactivity and functional group transformations of pyridine compounds. This research contributes to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (D. Bremner et al., 1992).
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be involved in various synthesis procedures of coumarin heterocycles , which have valuable biological and pharmaceutical properties .
Mode of Action
Bromomethyl compounds are known to participate in reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that reactions at the benzylic position can lead to various biochemical transformations .
Pharmacokinetics
Bromomethyl compounds can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
Bromomethyl compounds are known to participate in various chemical reactions, leading to the formation of different products .
Action Environment
The reactions involving bromomethyl compounds can be influenced by various factors such as temperature, solvent, and presence of catalysts .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBVWUUEUKYYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227588-90-0 | |
Record name | 4-(bromomethyl)-2-chloro-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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